

Unveiling the Structure of Barium Sulfite: A Technical Guide

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Compound of Interest

Compound Name: *Barium sulfite*

Cat. No.: *B3057232*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure and space group of **barium sulfite** (BaSO_3). The following sections detail the crystallographic parameters, atomic coordinates, and key bonding information. Furthermore, this guide outlines detailed experimental protocols for the synthesis of **barium sulfite** single crystals and their subsequent analysis by single-crystal X-ray diffraction.

Crystallographic Data of Barium Sulfite

Barium sulfite crystallizes in the monoclinic system, belonging to the space group $P2_1/m$. This structure is characterized by a specific arrangement of barium, sulfur, and oxygen atoms within a defined unit cell. The key crystallographic data are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement for **Barium Sulfite** (BaSO_3)

Parameter	Value
Empirical Formula	BaSO ₃
Formula Weight	217.40 g/mol
Crystal System	Monoclinic
Space Group	P2 ₁ /m
Space Group Number	11

Data sourced from the Materials Project, entry mp-768307.

Table 2: Lattice Parameters for **Barium Sulfite** (BaSO₃)

Parameter	Value (Å)	Angle (°)
a	4.717	$\alpha = 90.000$
b	5.573	$\beta = 106.79$
c	6.798	$\gamma = 90.000$

Data sourced from the Materials Project, entry mp-768307.

Table 3: Atomic Coordinates and Equivalent Isotropic Displacement Parameters for **Barium Sulfite** (BaSO₃)

Atom	Wyckoff Site	x	y	z
Ba	2e	0.6554	0.7500	0.2739
S	2e	0.9265	0.7500	0.8238
O1	2e	0.7313	0.2500	0.1291
O2	4f	0.8232	0.5307	0.6811

Data sourced from the Materials Project, entry mp-768307.

Table 4: Selected Interatomic Distances for **Barium Sulfite** (BaSO_3)

Bond	Distance (Å)
Ba–O	2.82 - 3.01
S–O	1.55

Data sourced from the Materials Project, entry mp-768307.[\[1\]](#)

Experimental Protocols

Synthesis of Barium Sulfite Single Crystals

The synthesis of high-quality single crystals of **barium sulfite** suitable for X-ray diffraction can be achieved via a hydrothermal method. This technique allows for the crystallization of sparingly soluble materials under controlled temperature and pressure.

Materials and Equipment:

- Barium chloride dihydrate ($\text{BaCl}_2 \cdot 2\text{H}_2\text{O}$, 99.9%)
- Sodium sulfite (Na_2SO_3 , 99.5%)
- Deionized water
- Teflon-lined stainless steel autoclave (25 mL capacity)
- Oven capable of maintaining $\pm 1^\circ\text{C}$ accuracy
- Sintered glass filter
- Optical microscope

Procedure:

- **Solution Preparation:** Prepare a 0.5 M aqueous solution of barium chloride dihydrate and a 0.5 M aqueous solution of sodium sulfite using deionized water.

- **Reactant Mixing:** In a typical synthesis, 10 mL of the barium chloride solution is slowly added to 10 mL of the sodium sulfite solution in a beaker under constant stirring. A white precipitate of **barium sulfite** will form immediately.
- **Hydrothermal Reaction:** Transfer the resulting suspension to a 25 mL Teflon-lined stainless steel autoclave. Seal the autoclave and place it in a preheated oven.
- **Crystallization:** Heat the autoclave to 180°C and maintain this temperature for 24 hours. Subsequently, cool the autoclave slowly to room temperature over a period of 48 hours. This slow cooling process is crucial for the growth of well-defined single crystals.
- **Crystal Isolation and Purification:** Open the autoclave and collect the product by filtration using a sintered glass filter. Wash the crystals several times with deionized water to remove any soluble impurities, followed by a final wash with ethanol.
- **Drying and Selection:** Dry the crystals in a desiccator at room temperature. Carefully inspect the crystalline product under an optical microscope to select a single crystal of suitable size and quality (typically 0.1-0.3 mm in each dimension) for X-ray diffraction analysis.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure of **barium sulfite** is performed using a single-crystal X-ray diffractometer. The following protocol outlines the general steps for data collection and structure refinement.

Instrumentation:

- Single-crystal X-ray diffractometer equipped with a Mo K α radiation source ($\lambda = 0.71073 \text{ \AA}$) and a CCD or CMOS detector.
- Goniometer head
- Cryostream system

Procedure:

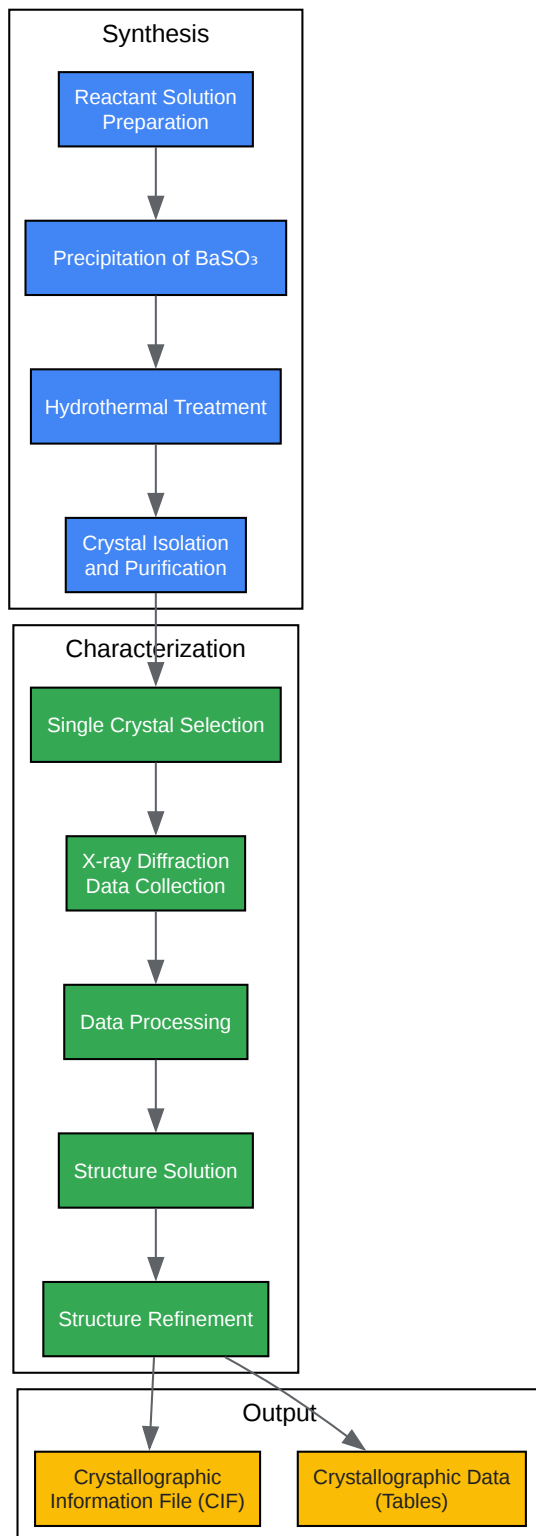
- **Crystal Mounting:** A selected single crystal of **barium sulfite** is mounted on a goniometer head using a suitable adhesive or oil.

- **Data Collection:** The mounted crystal is placed on the diffractometer and cooled to 100 K using a cryostream to minimize thermal vibrations and improve data quality. A preliminary screening is performed to determine the unit cell parameters and crystal quality. A full sphere of diffraction data is then collected by rotating the crystal through a series of frames.
- **Data Processing:** The raw diffraction images are processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects. An absorption correction is also applied.
- **Structure Solution and Refinement:** The crystal structure is solved using direct methods and refined by full-matrix least-squares on F^2 . All non-hydrogen atoms are refined anisotropically. The final refined structure is validated using crystallographic software to ensure its chemical and crystallographic reasonability.

Workflow for Barium Sulfite Crystal Structure Determination

The following diagram illustrates the logical workflow from the synthesis of **barium sulfite** to the final determination of its crystal structure.

Workflow for Barium Sulfite Crystal Structure Determination

[Click to download full resolution via product page](#)**Barium Sulfite** Crystal Structure Determination Workflow

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References

- 1. fiveable.me [fiveable.me]
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